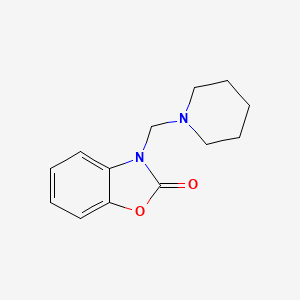
N,N'-bis(2-phenylpropyl)naphthalene-1,5-disulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N5-BIS(2-PHENYLPROPYL)NAPHTHALENE-1,5-DISULFONAMIDE is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene core substituted with two phenylpropyl groups and two sulfonamide groups, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N5-BIS(2-PHENYLPROPYL)NAPHTHALENE-1,5-DISULFONAMIDE typically involves the reaction of naphthalene-1,5-disulfonyl chloride with 2-phenylpropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of N1,N5-BIS(2-PHENYLPROPYL)NAPHTHALENE-1,5-DISULFONAMIDE may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and yield of the final product. Post-reaction, the compound is typically purified using industrial-scale chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
N1,N5-BIS(2-PHENYLPROPYL)NAPHTHALENE-1,5-DISULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The phenylpropyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The sulfonamide groups can be reduced to amines under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of ketones or carboxylic acids from the phenylpropyl groups.
Reduction: Conversion of sulfonamide groups to amines.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Scientific Research Applications
N1,N5-BIS(2-PHENYLPROPYL)NAPHTHALENE-1,5-DISULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N1,N5-BIS(2-PHENYLPROPYL)NAPHTHALENE-1,5-DISULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide groups can form hydrogen bonds with active site residues, while the phenylpropyl groups provide hydrophobic interactions, stabilizing the compound within the target site. This dual interaction can inhibit the activity of the target enzyme or receptor, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N1,N5-BIS(2-PHENYLETHYL)NAPHTHALENE-1,5-DISULFONAMIDE
- N1,N5-BIS(2-PHENYLBUTYL)NAPHTHALENE-1,5-DISULFONAMIDE
- N1,N5-BIS(2-PHENYLISOPROPYL)NAPHTHALENE-1,5-DISULFONAMIDE
Uniqueness
N1,N5-BIS(2-PHENYLPROPYL)NAPHTHALENE-1,5-DISULFONAMIDE stands out due to its specific phenylpropyl substitution, which provides a unique balance of hydrophobic and hydrophilic interactions. This balance enhances its binding affinity and specificity towards certain molecular targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C28H30N2O4S2 |
|---|---|
Molecular Weight |
522.7 g/mol |
IUPAC Name |
1-N,5-N-bis(2-phenylpropyl)naphthalene-1,5-disulfonamide |
InChI |
InChI=1S/C28H30N2O4S2/c1-21(23-11-5-3-6-12-23)19-29-35(31,32)27-17-9-16-26-25(27)15-10-18-28(26)36(33,34)30-20-22(2)24-13-7-4-8-14-24/h3-18,21-22,29-30H,19-20H2,1-2H3 |
InChI Key |
BZEMVDODJYMWDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCC(C)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{(E)-[2-({[(3-fluorophenyl)carbonyl]amino}acetyl)hydrazinylidene]methyl}-2-methoxyphenyl 2-iodobenzoate (non-preferred name)](/img/structure/B11546157.png)
![2,4-Dibromo-6-[(E)-({2-[(furan-2-YL)formamido]acetamido}imino)methyl]phenyl benzoate](/img/structure/B11546164.png)
![4-(benzyloxy)-N'-[(E)-(2,6-dichlorophenyl)methylidene]benzohydrazide](/img/structure/B11546165.png)
![N-[(E)-(5-bromofuran-2-yl)methylidene]-4-methoxyaniline](/img/structure/B11546175.png)
![2-(3,4-dimethylphenoxy)-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11546177.png)
![4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-(2-methylphenyl)-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11546178.png)
![N,N'-(3,3'-dimethoxybiphenyl-4,4'-diyl)bis[2-(pyridin-2-ylsulfanyl)acetamide]](/img/structure/B11546188.png)
![4-bromo-2-[(E)-{2-[(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate](/img/structure/B11546189.png)
![2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methoxy]-2-oxoethyl (4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate](/img/structure/B11546193.png)
![ethyl 3'-(3-chlorophenyl)-4-(4-chlorophenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate](/img/structure/B11546203.png)
![N'-(Heptan-4-ylidene)-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B11546212.png)
![N-[(E)-(5-iodofuran-2-yl)methylidene]-2-(prop-2-en-1-ylsulfanyl)-1,3-benzothiazol-6-amine](/img/structure/B11546216.png)

acetyl}hydrazinylidene)methyl]benzoate](/img/structure/B11546227.png)
